![molecular formula C15H15N5O3S2 B14168018 N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide CAS No. 416890-35-2](/img/structure/B14168018.png)
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in various fields of research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . This method allows for the creation of a library of structurally diverse compounds by varying the acyl chloride used in the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions result in the replacement of functional groups with new nucleophiles.
科学的研究の応用
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to various physiological effects. This inhibition can disrupt processes like pH regulation, metabolism, and signal transduction .
類似化合物との比較
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide is unique compared to other similar compounds due to its specific structure and enzyme inhibition properties. Similar compounds include:
N-[[4-(sulfamoylphenyl)carbamothioyl]benzamide: This compound also inhibits carbonic anhydrases but may have different potency and selectivity.
N-[[4-(aminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide: Another related compound with similar enzyme inhibition properties but distinct structural features.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.
特性
CAS番号 |
416890-35-2 |
|---|---|
分子式 |
C15H15N5O3S2 |
分子量 |
377.4 g/mol |
IUPAC名 |
N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5O3S2/c16-14(17)20-25(22,23)12-8-6-11(7-9-12)18-15(24)19-13(21)10-4-2-1-3-5-10/h1-9H,(H4,16,17,20)(H2,18,19,21,24) |
InChIキー |
DJZSBWMGZQHMBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
溶解性 |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


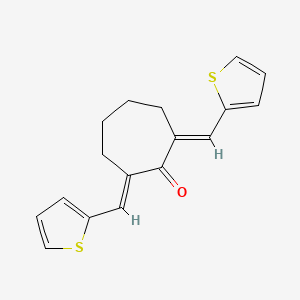
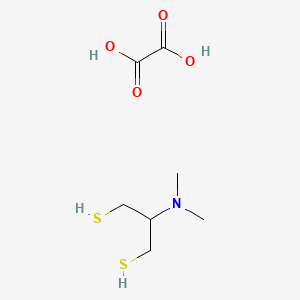
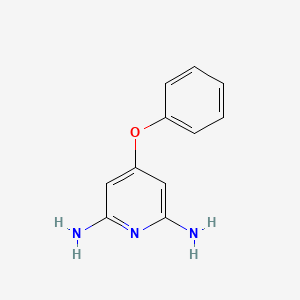
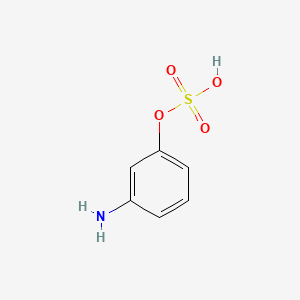
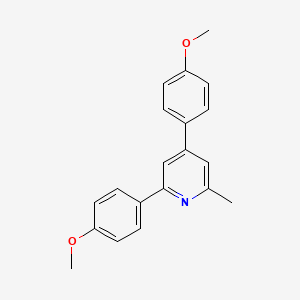
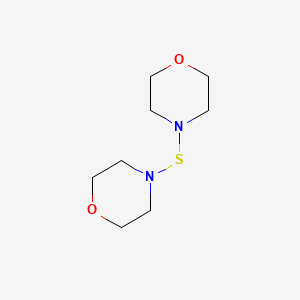
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
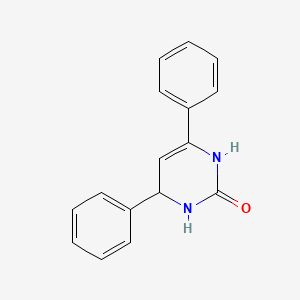
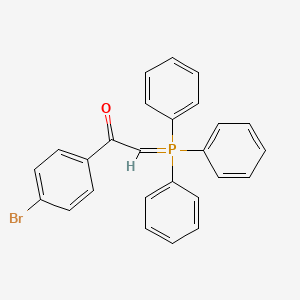
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
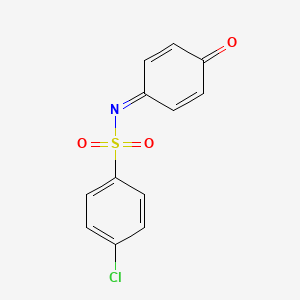
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
